1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

medicinal chemistry library synthesis scaffold diversification

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 1427504-73-1; MFCD23703927) is a trisubstituted 7-azaindole derivative bearing a C-3 acetyl group, a C-4 chlorine, and a C-5 bromine on the 1H-pyrrolo[2,3-b]pyridine core. Its molecular formula is C₉H₆BrClN₂O with a molecular weight of 273.51 g/mol.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B8226511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-4(14)5-2-12-9-7(5)8(11)6(10)3-13-9/h2-3H,1H3,(H,12,13)
InChIKeyDSZOAWRIYSZQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Procurement-Grade Halogenated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 1427504-73-1; MFCD23703927) is a trisubstituted 7-azaindole derivative bearing a C-3 acetyl group, a C-4 chlorine, and a C-5 bromine on the 1H-pyrrolo[2,3-b]pyridine core. Its molecular formula is C₉H₆BrClN₂O with a molecular weight of 273.51 g/mol [1]. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, serving as a bioisostere of the indole and purine systems with tunable physicochemical and pharmacokinetic properties [2]. This specific tri-functionalized intermediate is principally employed as a versatile synthetic building block for generating focused libraries of ATP-competitive kinase inhibitors, where the orthogonal reactivity of the three substituents enables sequential, regioselective elaboration .

Why 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Cannot Be Replaced by Simpler 7-Azaindole Analogs in Multi-Step Synthetic Campaigns


Generic substitution with less-functionalized 7-azaindole building blocks — such as 3-acetyl-7-azaindole (no halogens, CAS 83393-46-8), 5-bromo-4-chloro-7-azaindole (no C-3 handle, CAS 876343-82-7), or mono-halogenated 3-acetyl variants (CAS 866545-96-2 or 1011711-52-6) — forces the synthetic chemist to introduce missing substituents de novo, adding protection/deprotection steps and often requiring harsh electrophilic aromatic substitution conditions that suffer from poor regioselectivity on the electron-rich pyrrole ring [1]. The target compound uniquely co-locates three orthogonal reactive handles — an acetyl group for condensation/enolate chemistry, an aryl chloride for nucleophilic aromatic substitution (SNAr), and an aryl bromide for palladium-catalyzed cross-coupling — enabling rapid, sequential, and regiochemically unambiguous diversification without additional functional group installation . This translates directly into shorter synthetic routes, higher overall yields, and reduced procurement of intermediate reagents, making the compound a cost-rational choice for medicinal chemistry campaigns where scaffold elaboration speed and chemical space coverage are critical decision drivers.

Quantitative Differentiation of 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Against Its Closest Structural Analogs


Three Orthogonal Reactive Handles vs. One or Two: Synthetic Versatility Advantage Quantified by Functional Group Count

The target compound possesses three chemically distinct, orthogonally addressable substituents: a C-3 acetyl group (enolizable ketone, pKa ~20 for α-protons), a C-4 chlorine (activated toward SNAr by the pyridine nitrogen), and a C-5 bromine (primed for oxidative addition in Pd-catalyzed cross-couplings). This 3-handle architecture is absent in all closest commercial analogs . In contrast, 3-acetyl-7-azaindole (CAS 83393-46-8) has only one reactive handle (C-3 acetyl), 5-bromo-4-chloro-7-azaindole (CAS 876343-82-7) has two (C-4 Cl, C-5 Br) but lacks the C-3 acetyl, and 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 866545-96-2) has two (C-3 acetyl, C-5 Br) but lacks the C-4 chlorine [1]. The practical consequence is that a medicinal chemist using the target compound can execute three sequential, regiochemically unambiguous diversification steps without intermediate protecting group manipulations, whereas analogs with fewer handles require additional halogenation or acylation steps — each incurring yield losses of 10–40% and adding 1–2 days of synthesis time per step [2].

medicinal chemistry library synthesis scaffold diversification

Lipophilicity Tuning: LogP Shift of +0.53 vs. Unhalogenated 3-Acetyl-7-azaindole and −0.3 vs. Parent Di-Halogenated Core

Computed LogP (XLogP3) for the target compound is 2.3, compared to 1.77 for 3-acetyl-7-azaindole (unhalogenated) and 2.6 for the parent 5-bromo-4-chloro-7-azaindole core [1][2][3]. The +0.53 LogP increment over the unhalogenated acetyl-azaindole is driven by the combined effect of bromine (π = +0.86) and chlorine (π = +0.71) substituents, partially offset by the increased polar surface area contributed by the acetyl carbonyl [1]. This places the target in an intermediate lipophilicity range well-suited for both fragment-based screening (where LogP < 3 is desirable) and lead optimization (where balanced LogP 1–3 correlates with favorable oral absorption). The compound's computed density (1.8 ± 0.1 g/cm³) and boiling point (403.4 ± 40.0 °C at 760 mmHg) further distinguish it from the lighter unhalogenated analog (density 1.265 g/cm³, BP 351.2 °C) .

drug-likeness ADME optimization lipophilicity tuning

Differential Halogen Reactivity for Regioselective Sequential Cross-Coupling: Br vs. Cl Leaving Group Propensity

The coexistence of bromine (C-5) and chlorine (C-4) on the 7-azaindole core creates intrinsic chemoselectivity in palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under standard Suzuki–Miyaura or Buchwald–Hartwig conditions, enabling selective C-5 functionalization in the presence of the C-4 chloride without protecting group strategies [1]. This differential reactivity is well-established in polyhalogenated heterocyclic chemistry: in 4,5-dibromopyrrole systems, ligand-free palladium catalysts selectively couple at the C-5 bromide, and subsequent addition of a phosphine ligand enables the second coupling at the less reactive position [1]. In contrast, the mono-bromo analog (CAS 866545-96-2) and mono-chloro analog (CAS 1011711-52-6) each provide only a single halogen coupling site, while 3-acetyl-7-azaindole (CAS 83393-46-8) offers none, requiring de novo halogenation before cross-coupling can commence [2]. The C-3 acetyl group remains inert under these conditions, preserved for late-stage condensation or reduction.

palladium catalysis sequential coupling C–H functionalization

Multi-Vendor Commercial Availability at ≥95% Purity with Batch-Specific Analytical Documentation

The target compound is stocked and supplied by multiple independent vendors with documented purity specifications and batch-level quality control (QC) data. Bidepharm offers 97% purity with NMR, HPLC, and GC batch reports . MolCore supplies at ≥98% (NLT 98%) under ISO-certified quality systems . Fluorochem (UK) stocks the compound at 95% purity with full SDS, GHS classification, and hazard documentation . AKSci (USA) lists the compound at 95% purity with storage specifications (cool, dry place) and non-hazardous transport classification . Fujifilm Wako (Japan) supplies the compound through their Combi-Blocks distribution channel with refrigerated storage conditions . This multi-vendor landscape provides procurement resilience: if one supplier experiences stockout or batch failure, alternative qualified sources are immediately available. By contrast, the closest mono-halogenated analogs (e.g., CAS 1011711-52-6 and 866545-96-2) have more limited vendor coverage, with fewer suppliers offering batch-certified material [1].

procurement quality assurance supply chain

Class-Level Evidence: 7-Azaindole C-3 Acetyl Derivatives Are Validated Intermediates for ATP-Competitive Kinase Inhibitor Synthesis

The 7-azaindole scaffold is a validated privileged structure in kinase inhibitor drug discovery, with the C-3 position serving as a critical vector for accessing the ribose pocket and gatekeeper region of the ATP-binding site [1]. The 3-acetyl-7-azaindole motif specifically has been employed as a key intermediate in the synthesis of vemurafenib (FDA-approved BRAF V600E inhibitor, IC₅₀ = 31 nM), demonstrating the translational relevance of this substructure [2]. In that synthetic route, 3-acetyl-7-azaindole undergoes further elaboration at the acetyl group to install the propyl-sulfonamide pharmacophore . The additional C-5 bromine and C-4 chlorine present on the target compound provide two extra vectors for exploring SAR at the solvent-exposed and hinge-binding regions, respectively, which is consistent with the established design paradigm for type I and type II kinase inhibitors built on the 7-azaindole core . While direct biological activity data for the target compound itself is not available in the public domain (as expected for a synthetic intermediate), the class-level precedent firmly establishes the scientific rationale for its procurement as a late-stage diversification building block in kinase-focused medicinal chemistry programs.

kinase inhibitors fragment-based drug discovery structure-activity relationship

Optimal Procurement Scenarios for 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Drug Discovery and Chemical Biology


Parallel Library Synthesis of Trisubstituted 7-Azaindole Kinase Inhibitors via Sequential Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries benefit directly from the three orthogonal handles of this building block. A typical workflow involves: (1) Suzuki–Miyaura coupling at the C-5 bromide to install aryl/heteroaryl diversity (exploiting the ~10–100× faster oxidative addition of Ar–Br over Ar–Cl to Pd(0)); (2) SNAr at the C-4 chloride with primary or secondary amines to probe the hinge-binding region; and (3) condensation or reductive amination at the C-3 acetyl group to access the ribose pocket. This three-step sequence can be executed without intermediate protecting group manipulations, enabling 24–96 compound libraries to be produced in parallel within 1–2 weeks of FTE effort [1]. The differential reactivity of C-5 Br vs. C-4 Cl is the key enabling feature — it permits chemoselective sequential coupling that mono-halogenated analogs cannot support [2].

Fragment-Based Drug Discovery (FBDD): Late-Stage Elaboration of a 7-Azaindole Hinge-Binding Fragment

In FBDD campaigns, 7-azaindole is a validated hinge-binding fragment for ATP-competitive kinases, and the C-3 acetyl group provides a synthetic handle for fragment growing while the halogens enable fragment linking strategies . The intermediate LogP of 2.3 positions the compound within fragment-likeness guidelines (LogP < 3), while its molecular weight (273.51 g/mol) sits at the boundary of fragment and lead-like space, making it suitable for both fragment elaboration and direct lead optimization [3]. Procurement of the pre-functionalized tri-substituted scaffold eliminates the need for de novo halogenation or acylation of simpler 7-azaindole fragments, accelerating the fragment-to-lead timeline.

Chemical Biology Probe Synthesis Requiring Dual Functionalization (Fluorophore + Affinity Tag)

Chemical biology groups developing bifunctional probes (e.g., kinase-targeting PROTACs, fluorescently labeled inhibitors, or photoaffinity labeling reagents) require building blocks that support orthogonal conjugation of two distinct payloads. The C-5 bromide can be used for fluorophore attachment via Sonogashira or Suzuki coupling, while the C-4 chloride supports PEG linker installation via SNAr, leaving the C-3 acetyl available for further modification or as a spectroscopic handle. The multi-vendor availability of this compound at documented purity (95–98%) with batch-specific QC data (NMR, HPLC, GC) is critical for chemical biology applications where lot-to-lot reproducibility directly impacts assay consistency.

Process Chemistry Scale-Up Feasibility Assessment Using Commercial Building Block Supply

Process chemistry groups evaluating scalable routes to 7-azaindole-based clinical candidates can procure this compound from multiple qualified vendors (Fluorochem, Bidepharm, MolCore, AKSci) in research quantities (100 mg–1 g) to benchmark the tri-functionalized scaffold approach before committing to in-house multi-kilogram synthesis . The compound's non-hazardous transport classification (as listed by AKSci and Fluorochem) reduces shipping restrictions and customs complexity, a non-trivial procurement consideration for internationally distributed research organizations . The availability of full SDS documentation and GHS hazard statements (H302, H315, H319, H335) from Fluorochem supports institutional EH&S compliance during handling .

Quote Request

Request a Quote for 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.